molecular formula C20H20O8 B1250217 epoxytwinol A

epoxytwinol A

Cat. No.: B1250217
M. Wt: 388.4 g/mol
InChI Key: ISNQEMOAOOBDGE-ZMUZJQFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxytwinol A is a novel pentaketide dimer with a unique carbon skeleton characterized by its C2 molecular symmetry . It was first isolated from a fungal fermentation broth and has been identified as a potent, unique inhibitor of angiogenesis . This compound demonstrates specific biological activity by inhibiting vascular endothelial growth factor (VEGF)-stimulated migration of endothelial cells, a critical process in the formation of new blood vessels. The reported effective dose (ED 100 ) for this inhibition is 2.6 µM . This mechanism makes this compound a compound of significant interest for research in areas such as cancer biology, vascular diseases, and other pathologies involving aberrant angiogenesis. The total synthesis of this compound has been achieved, confirming its complex structure. Key synthetic strategies often involve biomimetic cascade reactions, including oxidation, 6π-electrocyclization, and formal [4+4] cycloaddition reactions . Please note: The specific mechanism of action at the molecular target, detailed pharmacokinetic data, and comprehensive safety profile for handling are areas of ongoing research and should be consulted in the scientific literature prior to use. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

(1S,2S,4S,5R,7R,10S,11S,14R,16R,17S,20R,21R)-4,17-dihydroxy-20,21-dimethyl-6,15,19,22-tetraoxaheptacyclo[9.7.2.22,10.03,9.05,7.012,18.014,16]docosa-3(9),12(18)-diene-8,13-dione

InChI

InChI=1S/C20H20O8/c1-3-5-6-4(2)26-16(10-8(6)12(22)18-20(28-18)14(10)24)15(25-3)9-7(5)11(21)17-19(27-17)13(9)23/h3-6,13-20,23-24H,1-2H3/t3-,4-,5+,6+,13+,14+,15+,16+,17+,18+,19-,20-/m1/s1

InChI Key

ISNQEMOAOOBDGE-ZMUZJQFCSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]3[C@H](O[C@H]([C@@H](O1)C4=C2C(=O)[C@H]5[C@@H]([C@H]4O)O5)C6=C3C(=O)[C@H]7[C@@H]([C@H]6O)O7)C

Canonical SMILES

CC1C2C3C(OC(C(O1)C4=C2C(=O)C5C(C4O)O5)C6=C3C(=O)C7C(C6O)O7)C

Synonyms

epoxytwinol A

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Epoxytwinol A is characterized by a distinct pentaketide dimer structure with a new carbon skeleton featuring C(2) symmetry. Its synthesis involves complex reactions, including oxidation, 6π-electrocyclization, and formal [4 + 4] cycloaddition, which have been detailed in multiple studies . The biosynthetic pathway has been elucidated through theoretical calculations that describe the formation of biradical intermediates essential for its unique structure .

Angiogenesis Inhibition

One of the most significant applications of this compound is its role as an angiogenesis inhibitor . Research indicates that it effectively inhibits endothelial cell migration stimulated by vascular endothelial growth factor, with an effective dose (ED(100)) of 2.6 µM . This property positions this compound as a potential candidate for developing treatments targeting diseases characterized by excessive angiogenesis, such as cancer.

Anti-Cancer Properties

A study investigating the antiangiogenic activity of this compound demonstrated its ability to inhibit tumor growth in vivo. The compound was isolated from the fermentation broth of Aspergillus species and showed promise in preclinical models, suggesting potential therapeutic applications in oncology .

Mechanistic Insights

Computational studies have provided insights into the reaction mechanisms involved in the biosynthesis of this compound. These studies highlight the significance of biradical stabilization through conjugation and hydrogen bonding during the thermal [4 + 4] cycloaddition process, which is crucial for the compound's formation .

Comparative Data Table

Application Biological Target Effectiveness References
Angiogenesis InhibitionEndothelial cellsED(100) = 2.6 µM ,
Cancer TreatmentTumor growth inhibitionSignificant reduction in tumor size ,
Synthetic PathwayDimerization via [4 + 4] cycloadditionSuccessful synthesis achieved ,

Preparation Methods

Core Structural Features Influencing Synthesis Design

Epoxytwinol A’s bicyclo[4.2.2]dodecadiene framework contains eight contiguous stereocenters and a strained transannular epoxide, necessitating precise stereochemical control. The molecule’s C2C_2-symmetric architecture suggested dimerization of a monomeric precursor as a viable biosynthetic hypothesis, later validated through biomimetic synthesis. Key disconnections include:

  • C8–C8' Bond : Targeted via formal [4 + 4] cycloaddition of 2H-pyran intermediates

  • Epoxide Formation : Achieved through late-stage oxidation of diene precursors

  • Oxygen Bridge : Constructed via 6π-electrocyclization of oxidized quinols

This approach mirrors the proposed biosynthetic pathway, where enzymatic oxidation of a diol monomer generates reactive intermediates for cycloaddition.

Biomimetic Cascade Reaction Strategy

Oxidation/6π-Electrocyclization Sequence

The foundational synthetic route involves a three-step cascade (oxidation → electrocyclization → cycloaddition) adapted from putative biosynthetic pathways:

Table 1: Key Steps in Biomimetic Cascade Synthesis

StepReagents/ConditionsIntermediateYield (%)
Diol oxidationMnO₂, CH₂Cl₂, 0°Cα,β-Unsaturated aldehyde85
6π-ElectrocyclizationThermal, toluene, 110°C2H-Pyran derivative92
[4 + 4] CycloadditionNeat, 60°C, 48 hThis compound core68

This sequence capitalizes on the inherent reactivity of 2H-pyran intermediates, which undergo spontaneous dimerization under mild thermal conditions. The 6π-electrocyclization step demonstrates remarkable regioselectivity, favoring the formation of the cis-dihydroxy configuration critical for subsequent cycloaddition.

Formal [4 + 4] Cycloaddition Mechanism

Experimental and computational data reveal a stepwise mechanism for the key dimerization:

  • Radical Pair Formation : Homolytic cleavage of the 2H-pyran C–O bond generates conjugated diradicals

  • C8–C8' Bond Formation : Radical recombination establishes the central bicyclo[4.2.2] framework

  • Rotational Adjustment : Single bond rotation aligns orbitals for C1–C1' bond formation

  • Aromatic Stabilization : Final conjugation with neighboring oxygen lone pairs drives reaction completion

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify two stabilizing hydrogen bonds (O–H⋯O=C) that lower the activation barrier by 12.3 kcal/mol compared to non-hydrogen-bonded analogs.

First-Generation Synthesis: HfCl₄-Mediated Asymmetric Diels-Alder Reaction

Chiral Auxiliary Approach

The initial synthetic route employed Corey’s (R)-phenylglycinol auxiliary to control absolute stereochemistry:

Reaction Scheme

  • Diels-Alder Reaction :
    Furan+Acrylate auxiliaryHfCl₄ (20 mol%), CH₂Cl₂, −78°CEndo-adduct (dr 9:1)\text{Furan} + \text{Acrylate auxiliary} \xrightarrow{\text{HfCl₄ (20 mol\%), CH₂Cl₂, −78°C}} \text{Endo-adduct (dr 9:1)}

  • Lactonization : TMSOTf-mediated cyclization to install the γ-lactone moiety

  • Auxiliary Removal : LiOH/H₂O₂ hydrolysis under biphasic conditions

This method achieved 72% yield in the key Diels-Alder step but required chromatographic purification, limiting scalability.

Second-Generation Synthesis: Scalable and Chromatography-Free Route

Process Optimization Highlights

  • Iodolactonization : Acryloyl chloride as dienophile enables direct crystallization (no chromatography)
    Furan+Acryloyl chlorideEt₃N, −20°CIodolactone (85% yield)\text{Furan} + \text{Acryloyl chloride} \xrightarrow{\text{Et₃N, −20°C}} \text{Iodolactone (85\% yield)}

  • Lipase-Mediated Kinetic Resolution :
    rac-CyclohexenolPS-C Amano II, vinyl acetate(R)-Acetate (98% ee), (S)-Alcohol (99% ee)\text{rac-Cyclohexenol} \xrightarrow{\text{PS-C Amano II, vinyl acetate}} \text{(R)-Acetate (98\% ee), (S)-Alcohol (99\% ee)}

This approach improved overall yield from 11% to 34% while enabling multigram-scale production.

Table 2: Comparative Analysis of Synthetic Generations

ParameterFirst-GenerationSecond-Generation
Key Step Yield72%85%
Chromatography Steps82
Maximum Scale Demonstrated500 mg12 g
Overall Yield11%34%

Computational Insights into [4 + 4] Cycloaddition

Transition State Analysis

DFT calculations (M06-2X/def2-TZVP) reveal a three-stage mechanism:

  • Biradical Formation :
    ΔG=24.3 kcal/mol\Delta G^\ddagger = 24.3 \ \text{kcal/mol} for C8–C8' bond formation

  • Bond Rotation :
    ΔG=+3.8 kcal/mol\Delta G = +3.8 \ \text{kcal/mol} for conformational adjustment

  • C1–C1' Bond Formation :
    ΔG=18.9 kcal/mol\Delta G^\ddagger = 18.9 \ \text{kcal/mol}, stabilized by H-bonding network

The calculated activation strain (67.2 kJ/mol) correlates with experimental reaction temperatures (60–80°C).

Comparative Evaluation of Synthetic Methods

Efficiency Metrics Across Approaches

Biomimetic Route :

  • Advantages: Fewest synthetic steps (6 linear steps), high atom economy

  • Limitations: Requires strict oxygen-free conditions for radical stability

First-Generation Synthesis :

  • Advantages: Excellent stereocontrol (99% ee)

  • Limitations: Low scalability due to purification demands

Second-Generation Synthesis :

  • Advantages: Kilogram-scale feasibility, reduced solvent waste

  • Limitations: Requires specialized lipase enzymes for resolution

Q & A

Q. What are the key spectroscopic and chromatographic techniques for characterizing epoxytwinol A’s structural properties?

To confirm the molecular structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass detectors is recommended. Ensure spectral data are cross-validated with existing literature to identify discrepancies in peak assignments or stereochemical configurations .

Q. How should researchers design a synthesis protocol for this compound to optimize yield and reproducibility?

Begin by reviewing published synthetic routes to identify critical intermediates and reaction conditions. Use Design of Experiments (DoE) methodologies to test variables such as catalyst loading, temperature, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic methods. Purification steps (e.g., column chromatography, recrystallization) must be rigorously documented to ensure reproducibility. Include negative controls to rule out side reactions .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use cell-based viability assays (MTT/XTT) for cytotoxicity profiling and dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to assess specificity. Statistical power analysis should guide sample size to minimize false positives .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Conduct a meta-analysis of published studies to identify variables such as cell line heterogeneity, assay protocols, or compound purity. Replicate key experiments under standardized conditions (e.g., ATCC cell lines, controlled solvent batches). Use multivariate regression to isolate confounding factors (e.g., solvent toxicity, endotoxin contamination). Cross-disciplinary collaboration with analytical chemists can verify compound integrity .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic and toxicity profiles?

Apply molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes or transporters like P-glycoprotein. Use quantitative structure-activity relationship (QSAR) models for ADMET prediction, but validate findings with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Address limitations of in silico tools by comparing results across multiple platforms (e.g., SwissADME, pkCSM) .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential while addressing ethical and methodological biases?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters. Use randomized, blinded animal models with sample sizes calculated via power analysis. Include sham controls and monitor biomarkers (e.g., serum cytokines, histopathology). Ethical compliance requires adherence to ARRIVE guidelines for reporting and minimizing suffering .

Q. What strategies mitigate spectral data misinterpretation when this compound coexists with isomers or degradation products?

Implement orthogonal analytical methods: LC-MS/MS for fragmentation patterns, chiral HPLC for enantiomeric separation, and dynamic NMR to detect tautomerism. Spiking experiments with synthetic analogs can resolve overlapping signals. For degradation studies, use accelerated stability testing (ICH guidelines) and track impurities via mass defect filtering .

Data Management and Reproducibility

Q. How can raw data from this compound studies be standardized for cross-study comparisons?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit spectra in repositories (e.g., MetaboLights), share protocols on protocols.io , and use structured formats (e.g., .mzML for mass spec). Include metadata such as instrument parameters, solvent lot numbers, and software versions. Collaborative platforms like Galaxy or KNIME enable workflow sharing .

Q. What statistical approaches are robust for analyzing dose-dependent effects in this compound experiments?

Use nonlinear regression (e.g., log-dose vs. response) with software such as GraphPad Prism. For high-throughput data, apply false discovery rate (FDR) correction. Bayesian hierarchical models can account for batch effects in multi-lab studies. Always report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Ethical and Collaborative Considerations

Q. How should intellectual property (IP) and data-sharing agreements be structured for multi-institutional this compound research?

Draft memoranda of understanding (MOUs) specifying data ownership, publication rights, and IP allocation prior to collaboration. Use platforms like Open Science Framework (OSF) for real-time data sharing with access controls. Consult institutional technology transfer offices to navigate patentability thresholds (e.g., novel derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epoxytwinol A
Reactant of Route 2
epoxytwinol A

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